2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione
Overview
Description
2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include isoindoline-1,3-dione compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to modulate the dopamine receptor d3 , which could imply a potential application as antipsychotic agents . The interaction with these targets could lead to changes in cellular signaling and function.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoindoline-1,3-dione derivatives have been suggested to have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 3-chlorobenzylamine in the presence of a suitable solvent such as toluene under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole-1,3-dione core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted isoindole-1,3-dione derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A parent compound of isoindole-1,3-dione derivatives, known for its use in the synthesis of various pharmaceuticals.
N-Substituted Phthalimides: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Chlorophthalic Anhydride: A related compound used in the synthesis of chlorinated isoindole-1,3-dione derivatives.
Uniqueness
2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenylmethoxy group enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESQAGATDOBCOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208702 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30777-86-7 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30777-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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